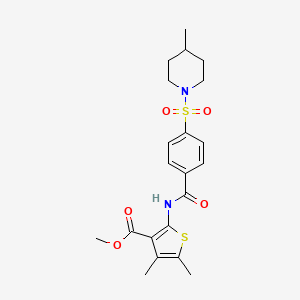
Methyl 4,5-dimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H26N2O5S2 and its molecular weight is 450.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4,5-dimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. The thiophene ring structure, along with the sulfonamide and piperidine functionalities, suggests a diverse range of possible interactions within biological systems.
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. In a study analyzing various thiophene compounds, including those similar to this compound, it was found that these compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Specifically, docking studies revealed strong interactions with dihydrofolate reductase and rhomboid protease, suggesting potential mechanisms for antibacterial action through inhibition of key enzymes in bacterial metabolism .
Anticancer Properties
Thiophene derivatives have also been explored for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of cell cycle regulators. For instance, one study highlighted that certain thiophene derivatives could inhibit tumor growth by inducing cell cycle arrest and promoting programmed cell death .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been suggested through its structural analogs. Compounds containing thiophene rings have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models . This activity is particularly relevant in the context of chronic inflammatory diseases.
Study 1: Antibacterial Activity
In a comparative study of several thiophene derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity .
Study 2: Anticancer Efficacy
A recent investigation into the anticancer effects of thiophene derivatives revealed that this compound significantly inhibited the proliferation of human glioma cells. The IC50 value was determined to be 15 µM, showcasing its potential as an effective anticancer agent .
Research Findings Summary
Propiedades
IUPAC Name |
methyl 4,5-dimethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-13-9-11-23(12-10-13)30(26,27)17-7-5-16(6-8-17)19(24)22-20-18(21(25)28-4)14(2)15(3)29-20/h5-8,13H,9-12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBSXQSPSDOGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













